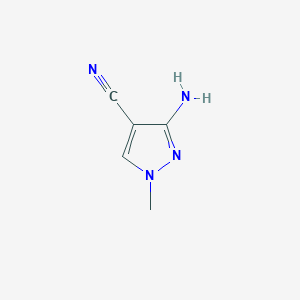![molecular formula C22H20B2O6 B1313267 (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid CAS No. 220204-00-2](/img/structure/B1313267.png)
(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid
Overview
Description
®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by its unique structure, which includes two boronic acid groups attached to a binaphthalene core. The presence of boronic acid groups makes it a versatile reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid is glucose . This compound is a diboronic acid derivative that has been designed to recognize glucose due to its reversible and covalent binding mechanism .
Mode of Action
The compound interacts with glucose through a reversible and covalent binding mechanism . The boronic acid moieties in the compound form borate esters with the diol groups present in glucose . This interaction results in changes in the compound’s properties, such as its fluorescence emission .
Biochemical Pathways
The compound’s interaction with glucose can affect the glucose metabolism pathway . By binding to glucose, the compound can serve as a probe for monitoring glucose levels, which is crucial for understanding glucose homeostasis in the human body .
Pharmacokinetics
It’s known that the compound has good biocompatibility and high sensitivity . Its water-soluble nature, achieved by introducing water-solubilizing groups, could potentially enhance its bioavailability .
Result of Action
The compound’s action results in the detection of glucose levels . It can be used to identify glucose heterogeneity between normal and tumor cells . Moreover, it can be used for imaging glucose in zebrafish, providing a powerful new tool for the evaluation of glucose-related diseases .
Action Environment
The action of ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid can be influenced by environmental factors such as pH . The compound’s pKa changes from 9.4 to 6.3 upon binding with glucose, leading to deprotonation at physiological pH . This change in ion conduction state enables the detection of glucose through conductance measurements .
Biochemical Analysis
Biochemical Properties
In addition to saccharides, ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid can interact with enzymes and proteins that have serine or threonine residues in their active sites. The boronic acid groups can form covalent bonds with the hydroxyl groups of these residues, potentially inhibiting the enzyme’s activity. This property has been exploited in the design of enzyme inhibitors for therapeutic applications .
Cellular Effects
The effects of ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with saccharides can affect glucose sensing and metabolism, which is critical in the context of diabetes research .
Furthermore, ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid can impact cell signaling pathways by inhibiting enzymes involved in these pathways. This inhibition can lead to alterations in downstream signaling events, affecting processes such as cell proliferation, differentiation, and apoptosis. Additionally, changes in gene expression induced by this compound can result in modifications to cellular metabolism, further influencing cell function .
Molecular Mechanism
In the context of enzyme inhibition, ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid binds to the active site of enzymes, forming a covalent bond with serine or threonine residues. This binding can block the enzyme’s activity, preventing it from catalyzing its substrate. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods .
Long-term exposure to ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid in in vitro and in vivo studies has revealed potential effects on cellular function. These effects include alterations in cell proliferation, differentiation, and apoptosis, which can be attributed to the compound’s impact on cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid in animal models are dose-dependent. At low doses, this compound has been shown to modulate glucose metabolism and enzyme activity without causing significant toxicity. At higher doses, ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have been observed in studies where the compound’s beneficial effects on glucose metabolism and enzyme inhibition are maximized at specific dosage ranges. Beyond these ranges, the adverse effects become more pronounced, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in glucose metabolism. For instance, its interaction with glucose-6-phosphate dehydrogenase can affect the pentose phosphate pathway, altering the levels of metabolites such as NADPH and ribose-5-phosphate .
Additionally, ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid can impact other metabolic pathways by inhibiting enzymes involved in lipid and amino acid metabolism. These interactions can lead to changes in metabolite levels, further influencing cellular function and metabolic homeostasis .
Transport and Distribution
The transport and distribution of ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through facilitated diffusion or active transport mechanisms, depending on the presence of specific transporters .
Once inside the cell, ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its interaction with extracellular matrix components and cell surface receptors .
Subcellular Localization
The subcellular localization of ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid is critical for its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on the presence of targeting signals or post-translational modifications .
In the cytoplasm, ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid can interact with enzymes and other proteins involved in metabolic pathways, influencing their activity and function. In the nucleus, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins. Additionally, its localization to the mitochondria can impact cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid typically involves the borylation of a binaphthalene precursor. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to facilitate the addition of boronic acid groups to the binaphthalene core . The reaction conditions often include the use of aryl halides, a palladium catalyst, and a base such as potassium carbonate in an organic solvent like toluene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of boronic acid derivatives . These methods often employ automated systems to control reaction conditions precisely, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid groups to boranes or other reduced boron species.
Substitution: The boronic acid groups can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include boronic esters, boranes, and various carbon-carbon bonded compounds, depending on the specific reaction and conditions used .
Scientific Research Applications
Chemistry
In chemistry, ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid is widely used as a reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to form complex organic molecules . Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of pharmaceuticals and other organic compounds.
Biology and Medicine
In biology and medicine, boronic acid derivatives, including this compound, are explored for their potential as enzyme inhibitors and drug candidates . Their ability to interact with biological molecules through reversible covalent bonds makes them promising in therapeutic applications.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and sensors . Its unique chemical properties enable the creation of materials with specific functionalities, such as glucose sensors for medical diagnostics .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boronic acid derivatives, such as phenylboronic acid and benzofuran-based boronic acids . These compounds share the ability to form reversible covalent bonds with diols and other nucleophiles, making them useful in similar applications.
Uniqueness
What sets ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid apart is its binaphthalene core, which provides additional steric and electronic properties that can influence its reactivity and selectivity in chemical reactions . This unique structure makes it particularly valuable in the synthesis of chiral molecules and complex organic compounds.
Properties
IUPAC Name |
[4-(3-borono-2-methoxynaphthalen-1-yl)-3-methoxynaphthalen-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20B2O6/c1-29-21-17(23(25)26)11-13-7-3-5-9-15(13)19(21)20-16-10-6-4-8-14(16)12-18(24(27)28)22(20)30-2/h3-12,25-28H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKNNZOHEMBDRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2C(=C1OC)C3=C(C(=CC4=CC=CC=C43)B(O)O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20B2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


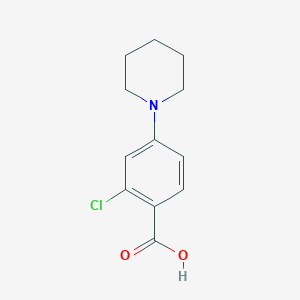

![2,8-Diazaspiro[4.5]decan-3-one](/img/structure/B1313187.png)
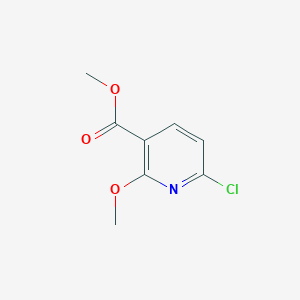
![7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1313193.png)


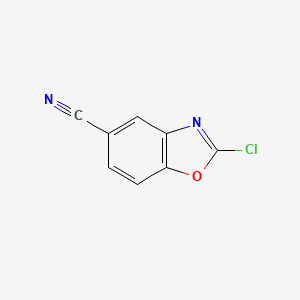
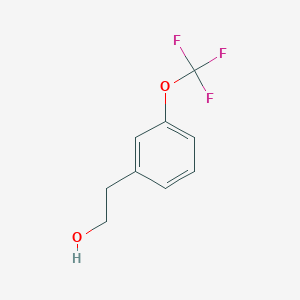
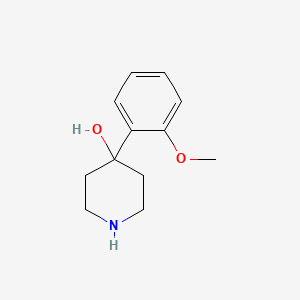
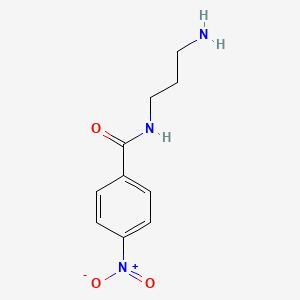
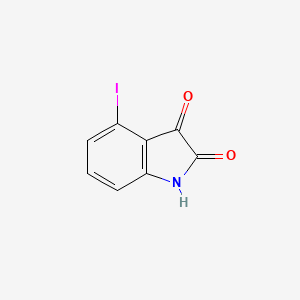
![Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate](/img/structure/B1313219.png)
